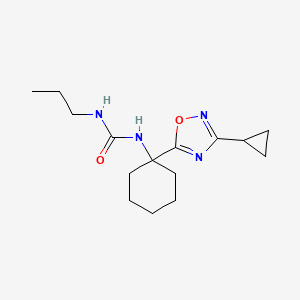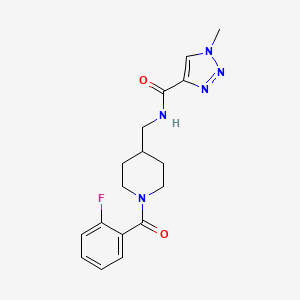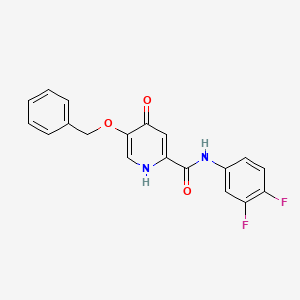
4-(2-quinoxalinyl)-2-pipérazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinoxalin-2-YL)piperazin-2-one is a heterocyclic compound that features both quinoxaline and piperazine moieties Quinoxaline is a nitrogen-containing bicyclic compound, while piperazine is a six-membered ring containing two nitrogen atoms
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
Target of Action
The primary target of the compound 2-Piperazinone, 4-(2-quinoxalinyl)- is the PARP-1/2 proteins . These proteins play a crucial role in DNA repair and genomic stability, making them important targets in cancer therapy .
Mode of Action
2-Piperazinone, 4-(2-quinoxalinyl)- interacts with its targets, the PARP-1/2 proteins, by inhibiting their enzymatic activity . This inhibition prevents the proteins from repairing damaged DNA, which can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Biochemical Pathways
The action of 2-Piperazinone, 4-(2-quinoxalinyl)- affects the DNA repair pathways in cells . By inhibiting the activity of PARP-1/2 proteins, this compound disrupts the repair of single-strand DNA breaks . This disruption can lead to the accumulation of DNA damage and ultimately cell death, particularly in cells that are deficient in other DNA repair mechanisms .
Result of Action
The molecular and cellular effects of 2-Piperazinone, 4-(2-quinoxalinyl)-'s action primarily involve the induction of DNA damage and cell death . By inhibiting the activity of PARP-1/2 proteins, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-YL)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoxaline derivatives with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Quinoxalin-2-YL)piperazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinoxalin-2-YL)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in ethanol.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler structure lacking the piperazine ring.
Piperazine: A simpler structure lacking the quinoxaline moiety.
Quinazoline: Another nitrogen-containing bicyclic compound with different pharmacological properties.
Uniqueness
4-(Quinoxalin-2-YL)piperazin-2-one is unique due to its combined structural features of quinoxaline and piperazine, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in drug development .
Propriétés
IUPAC Name |
4-quinoxalin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12-8-16(6-5-13-12)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,7H,5-6,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLQSRLLROCQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)



![2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2573888.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)


![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2573894.png)

![N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2573897.png)

![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)

